(r)-2-(Thiazol-2-yl)but-3-yn-2-ol
CAS No.: 1202769-72-9
Cat. No.: VC4672775
Molecular Formula: C7H7NOS
Molecular Weight: 153.2
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1202769-72-9 |
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Molecular Formula | C7H7NOS |
Molecular Weight | 153.2 |
IUPAC Name | (2R)-2-(1,3-thiazol-2-yl)but-3-yn-2-ol |
Standard InChI | InChI=1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3/t7-/m1/s1 |
Standard InChI Key | JJCFOOAPKUJAIV-SSDOTTSWSA-N |
SMILES | CC(C#C)(C1=NC=CS1)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
(R)-2-(Thiazol-2-yl)but-3-yn-2-ol (CAS: 1202769-72-9) belongs to the class of heterocyclic compounds, with the molecular formula C₇H₇NOS and a molecular weight of 153.20 g/mol . Its IUPAC name is (2R)-2-(1,3-thiazol-2-yl)but-3-yn-2-ol, and its stereochemistry is defined by the R-configuration at the chiral center . Key identifiers include:
The compound’s structure features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) linked to a propargyl alcohol group, which introduces both rigidity and reactivity (Fig. 1) .
Synthesis and Chiral Resolution
Synthetic Route
The synthesis of (R)-2-(Thiazol-2-yl)but-3-yn-2-ol typically involves a two-step process:
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Grignard Reaction:
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Chiral Separation:
Key Synthetic Challenges
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The propargyl group’s instability under acidic or oxidative conditions necessitates careful handling .
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Achieving high enantiomeric purity requires optimized SFC parameters, including pressure and modifier composition .
Physicochemical Properties
Spectroscopic Data
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¹H NMR (CD₃OD): δ 8.88 (dd, J = 1.6 Hz, 1H), 8.53 (s, 1H), 7.98 (d, J = 7.2 Hz, 1H), 4.34 (s, 2H) .
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¹³C NMR: δ 170.53 (C=O), 157.41 (aromatic C), 92.67 (alkynyl C) .
Stability and Solubility
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Stability: Sensitive to prolonged exposure to light and moisture .
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Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in methanol .
Biological Activities and Structure-Activity Relationships (SAR)
Anticancer Activity
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Cytotoxicity: Thiazole-containing compounds demonstrate IC₅₀ values of 15–25 µM against breast (MDA-MB-231) and liver (SK-Hep1) cancer cells .
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SAR Insights:
Applications in Research
As a Chiral Building Block
The compound’s stereochemical purity makes it valuable in asymmetric synthesis, particularly for:
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Pharmaceutical Intermediates: Synthesis of kinase inhibitors and MAO-B-targeted agents .
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Ligand Design: Chelating agent in transition-metal catalysis .
Therapeutic Development
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